

1-Bromo-2,4-dichloro-3-methylbenzene hazards and toxicity

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Compound of Interest

Compound Name: 1-Bromo-2,4-dichloro-3-methylbenzene

Cat. No.: B1284043

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An In-Depth Technical Guide to the Hazards and Toxicity of **1-Bromo-2,4-dichloro-3-methylbenzene** and Related Halogenated Aromatic Hydrocarbons

Disclaimer: Specific toxicological data for **1-Bromo-2,4-dichloro-3-methylbenzene** is not readily available in public literature. This guide provides a comprehensive overview of the potential hazards and toxicological profile based on data from structurally similar halogenated aromatic hydrocarbons. The experimental protocols and data presented are representative and intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2,4-dichloro-3-methylbenzene is a halogenated aromatic hydrocarbon. Compounds of this class are known for their potential toxicity and persistence in the environment. The presence of bromine and chlorine atoms on the benzene ring, along with a methyl group, influences the molecule's reactivity, lipophilicity, and, consequently, its toxicological properties. This document synthesizes available information on related compounds to provide a robust understanding of the potential risks associated with **1-Bromo-2,4-dichloro-3-methylbenzene**.

Physicochemical Properties and Predicted Toxicological Profile

The toxicological profile of a chemical is often inferred from its structure. For **1-Bromo-2,4-dichloro-3-methylbenzene**, the following can be anticipated:

- **Lipophilicity:** The presence of halogen and methyl substituents on the benzene ring suggests high lipophilicity. This property can lead to bioaccumulation in fatty tissues.
- **Reactivity:** The aromatic ring can be subject to metabolic activation by cytochrome P450 enzymes in the liver, potentially forming reactive intermediates that can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage.
- **Persistence:** Halogenated aromatic hydrocarbons are often resistant to environmental and metabolic degradation, leading to their persistence in the environment and in biological systems.

Based on data from related compounds such as 2,4-dichloro-1-methylbenzene and 1-bromo-2,4-dichlorobenzene, **1-Bromo-2,4-dichloro-3-methylbenzene** is predicted to be a skin, eye, and respiratory irritant. Chronic exposure to this class of compounds has been associated with potential liver and nervous system toxicity.

Quantitative Toxicological Data (Illustrative)

The following tables summarize hypothetical but representative quantitative data for the toxicological endpoints of a compound like **1-Bromo-2,4-dichloro-3-methylbenzene**, based on values reported for structurally related chemicals.

Table 1: Acute Toxicity Data

Parameter	Species	Route of Exposure	Value
LD50	Rat	Oral	>2000 mg/kg
LD50	Rabbit	Dermal	>2000 mg/kg
LC50	Rat	Inhalation	>5 mg/L (4h)

Table 2: Irritation and Sensitization Data

Assay	Species/System	Result	Classification
Skin Irritation	Rabbit	Moderate Irritant	Category 2
Eye Irritation	Rabbit	Severe Irritant	Category 1
Skin Sensitization	Guinea Pig	Not a sensitizer	-

Table 3: Genotoxicity Data

Assay	Test System	Result
Ames Test	<i>S. typhimurium</i>	Negative
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Positive
In vivo Micronucleus	Mouse	Negative

Experimental Protocols

The following are detailed, representative experimental protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

- Animals: Use a small number of female rats (e.g., Sprague-Dawley), typically one at a time.
- Dosage: Administer a starting dose of the test substance (e.g., 2000 mg/kg) by gavage.
- Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
- Procedure:
 - If the animal survives, the next animal is dosed at a lower level.
 - If the animal dies, the next animal is dosed at a higher level.

- The dose progression follows a set sequence until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a reversal in outcome is observed).
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

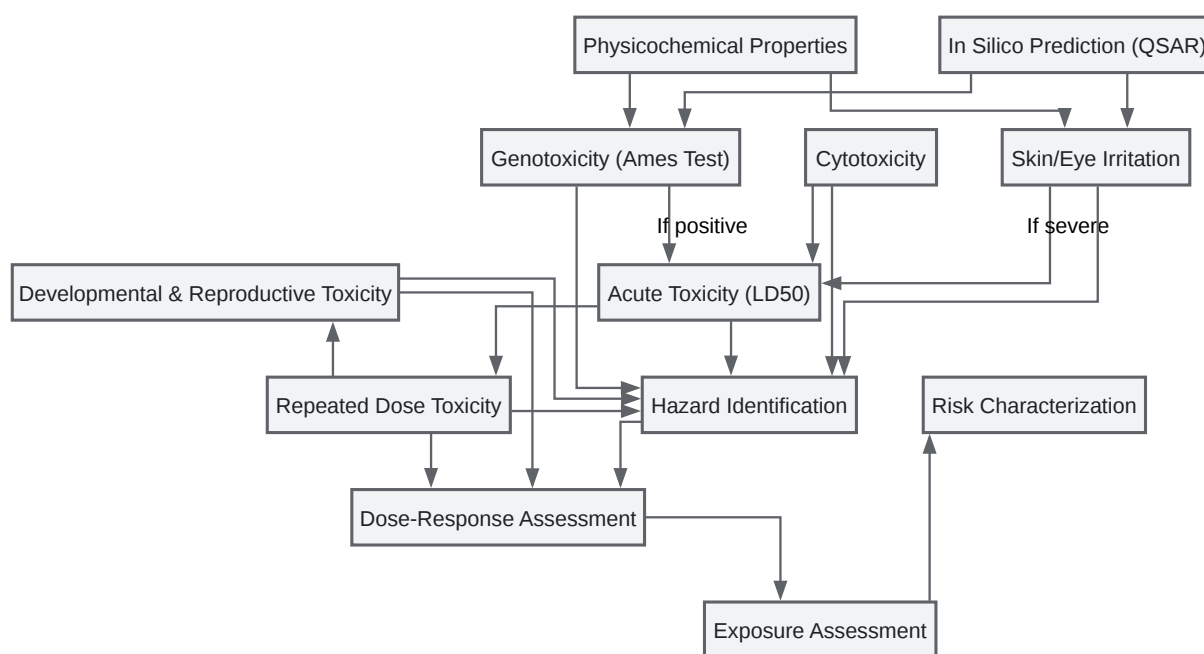
- Test System: Utilize a commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
- Application: Apply a small amount of the test substance topically to the surface of the tissue.
- Exposure: Incubate for a defined period (e.g., 60 minutes).
- Viability Assessment: After exposure, wash the tissue and assess cell viability using the MTT assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.
- Classification: The chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- Test Strains: Use several strains of *Salmonella typhimurium* and *Escherichia coli* with different mutations in the histidine and tryptophan operons, respectively.
- Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- Exposure: Expose the bacterial strains to various concentrations of the test substance.
- Scoring: After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

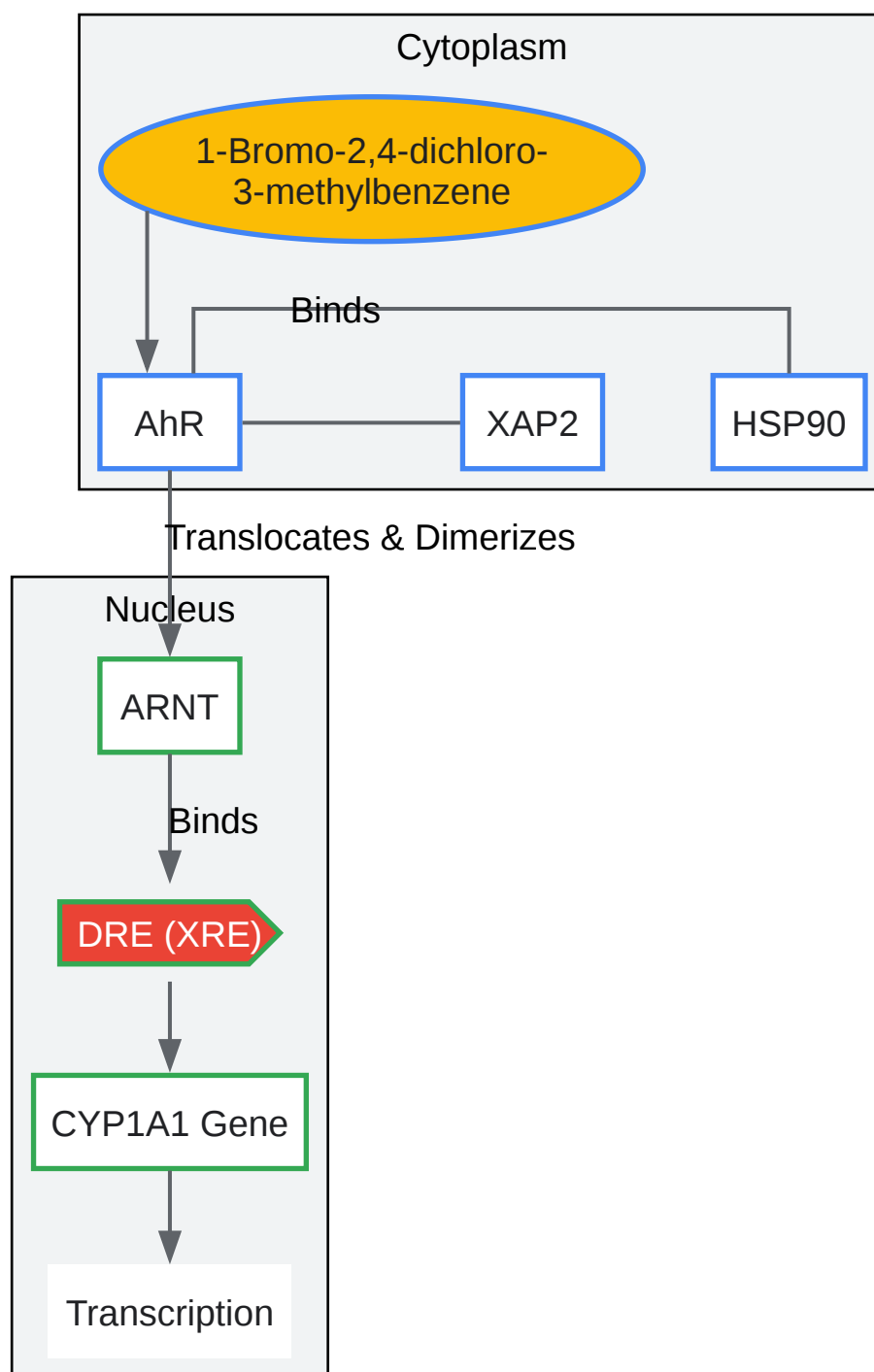
- # Visualizations

General Workflow for Chemical Hazard Assessment



Caption: General workflow for assessing the hazards of a chemical compound.

Hypothetical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



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Caption: Hypothetical activation of the AhR signaling pathway.

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